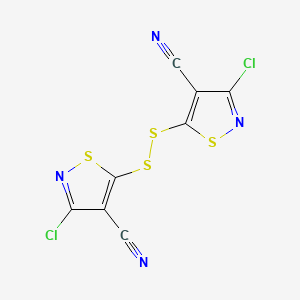

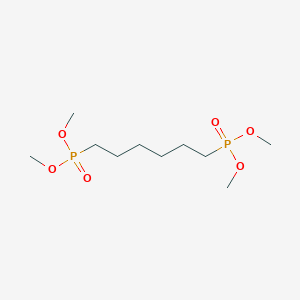

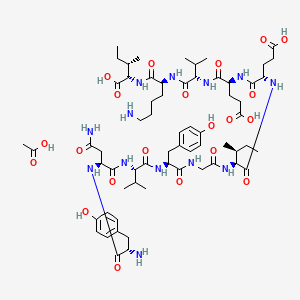

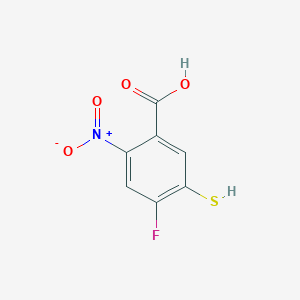

![molecular formula C50H66N10O12S2 B14752167 [Orn5]-URP acetate](/img/structure/B14752167.png)

[Orn5]-URP acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[Orn5]-URP acetate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of urotensin II-related peptide (URP), modified with an ornithine residue and an acetate group. The structural modifications enhance its stability and bioactivity, making it a valuable subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Orn5]-URP acetate typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The ornithine residue is incorporated at the fifth position, and the peptide chain is elongated until the desired sequence is achieved. The acetate group is introduced through acetylation, a reaction that involves the addition of an acetyl group to the peptide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

[Orn5]-URP acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

Substitution: Reagents like acetic anhydride are used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, bioactivity, and solubility. For example, oxidation can lead to the formation of more stable disulfide-bonded peptides, while reduction can yield more reactive thiol-containing peptides.

Wissenschaftliche Forschungsanwendungen

[Orn5]-URP acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis, modification, and purification techniques.

Biology: Researchers use it to investigate the role of urotensin II-related peptides in various biological processes, including cell signaling and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications, such as targeting urotensin II receptors in cardiovascular diseases.

Industry: It serves as a reference standard in the development and quality control of peptide-based drugs and diagnostics.

Wirkmechanismus

The mechanism of action of [Orn5]-URP acetate involves its interaction with urotensin II receptors, which are G-protein-coupled receptors (GPCRs) found in various tissues. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to physiological responses such as vasoconstriction and cell proliferation. The molecular targets include the urotensin II receptor and downstream effectors like phospholipase C and protein kinase C.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[Orn5]-URP: The non-acetylated version of the compound, which has lower stability and bioactivity.

[Lys5]-URP acetate: A similar peptide with a lysine residue instead of ornithine, which may have different receptor binding affinities and biological effects.

Urotensin II: The natural ligand for urotensin II receptors, which serves as a benchmark for comparing the activity of synthetic analogs.

Uniqueness

[Orn5]-URP acetate stands out due to its enhanced stability and bioactivity compared to its non-acetylated counterpart. The introduction of the acetate group improves its resistance to enzymatic degradation, making it a more potent and long-lasting agonist for urotensin II receptors. This unique combination of properties makes it a valuable tool for both basic research and potential therapeutic applications.

Eigenschaften

Molekularformel |

C50H66N10O12S2 |

|---|---|

Molekulargewicht |

1063.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C48H62N10O10S2.C2H4O2/c1-26(2)40(48(67)68)58-47(66)39-25-70-69-24-38(56-41(60)27(3)50)46(65)54-35(20-28-10-5-4-6-11-28)43(62)55-37(22-30-23-51-33-13-8-7-12-32(30)33)45(64)52-34(14-9-19-49)42(61)53-36(44(63)57-39)21-29-15-17-31(59)18-16-29;1-2(3)4/h4-8,10-13,15-18,23,26-27,34-40,51,59H,9,14,19-22,24-25,49-50H2,1-3H3,(H,52,64)(H,53,61)(H,54,65)(H,55,62)(H,56,60)(H,57,63)(H,58,66)(H,67,68);1H3,(H,3,4)/t27-,34-,35-,36-,37-,38-,39?,40-;/m0./s1 |

InChI-Schlüssel |

FVCRIQXAAODOBH-UDASWGERSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N.CC(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

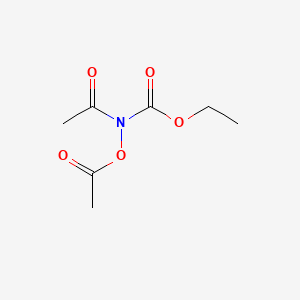

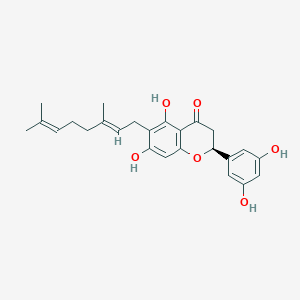

![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)